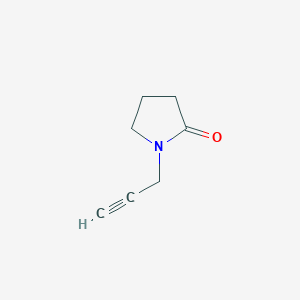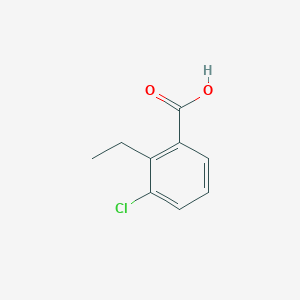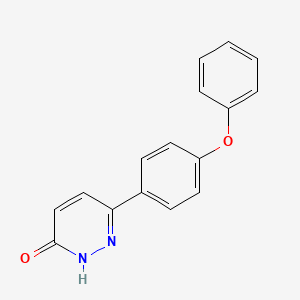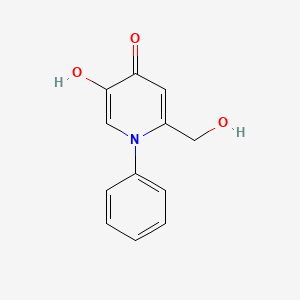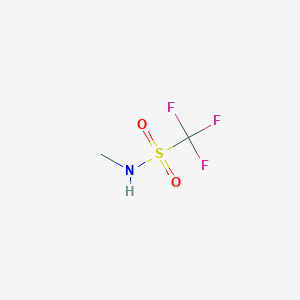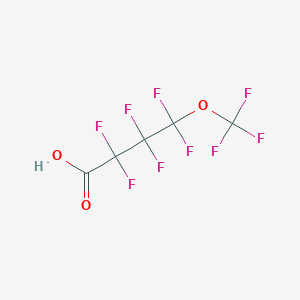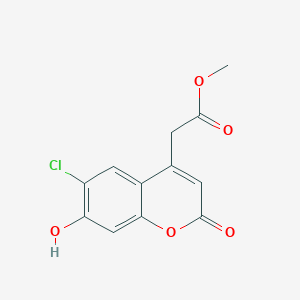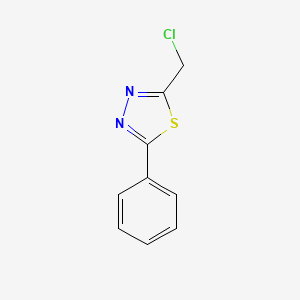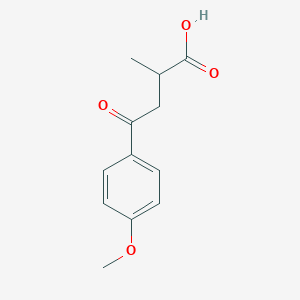
2-Chloro-4,5-dimethylpyrimidine
Vue d'ensemble
Description
2-Chloro-4,5-dimethylpyrimidine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and two methyl groups at the 4th and 5th positions of the pyrimidine ring
Mécanisme D'action
Target of Action
2-Chloro-4,5-dimethylpyrimidine is primarily used as a chemical intermediate in the synthesis of 2-anilinopyrimidines . The primary targets of this compound are aniline derivatives, which undergo aromatic nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This reaction involves the replacement of a chlorine atom in the 2-chloro-4,6-dimethylpyrimidine molecule by an aniline derivative . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors and have shown antiproliferative activity against cancer cell lines . They also play a role in the generation of supramolecular networks for molecular recognition .
Pharmacokinetics
The compound’s molecular weight (14259 g/mol) and physical properties (melting point: 22-25°C, storage temp: RT) suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity, including antiproliferative activity against cancer cell lines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been shown to be more efficient under microwave conditions compared to conventional heating . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction takes place .
Analyse Biochimique
Biochemical Properties
2-Chloro-4,5-dimethylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the synthesis of 2-anilinopyrimidines, which are known for their biological activity, including fungicidal and pesticidal properties . The interactions of this compound with enzymes and proteins are primarily through nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can act as kinase inhibitors, thereby affecting cell proliferation and apoptosis . These effects are crucial in the context of cancer research, where controlling cell growth and death is essential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, the compound can inhibit kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered gene expression and cellular responses, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Studies have indicated that there is a threshold dosage beyond which the compound’s toxicity increases significantly . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for its role in biochemical reactions and its interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethylpyrimidine typically involves the chlorination of 4,5-dimethylpyrimidine. One common method is the reaction of 4,5-dimethylpyrimidine with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
C6H8N2+SOCl2→C6H7ClN2+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4,5-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or aniline derivatives can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products:
Nucleophilic Substitution: Products include 2-amino-4,5-dimethylpyrimidine when reacted with ammonia.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
2-Chloro-4,5-dimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes
Comparaison Avec Des Composés Similaires
- 2-Chloro-4,6-dimethylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloropyrimidine
Comparison: 2-Chloro-4,5-dimethylpyrimidine is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to 2-Chloro-4,6-dimethylpyrimidine, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .
Propriétés
IUPAC Name |
2-chloro-4,5-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQFXQNGQUPVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503314 | |
| Record name | 2-Chloro-4,5-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34916-68-2 | |
| Record name | 2-Chloro-4,5-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

